molecular formula C8H5F2NO4 B8651531 2,3-Difluoro-4-nitrophenylacetic acid

2,3-Difluoro-4-nitrophenylacetic acid

Cat. No.: B8651531
M. Wt: 217.13 g/mol
InChI Key: JDQKXSGSNQPPJG-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-nitrophenylacetic acid is an organic compound with the molecular formula C8H5F2NO4 and a molecular weight of 217.13 g/mol It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2,3-Difluoro-4-nitrophenylacetic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-nitrophenylacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoro-4-nitrophenylacetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a nitro group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Similar structure but with different fluorine atom positions.

    2,3-Difluorophenylacetic acid: Lacks the nitro group.

    2-(4,5-Difluoro-2-nitrophenyl)acetic acid: Different positions of fluorine and nitro groups.

Uniqueness

2,3-Difluoro-4-nitrophenylacetic acid is unique due to the specific positions of the fluorine atoms and the nitro group on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C8H5F2NO4

Molecular Weight

217.13 g/mol

IUPAC Name

2-(2,3-difluoro-4-nitrophenyl)acetic acid

InChI

InChI=1S/C8H5F2NO4/c9-7-4(3-6(12)13)1-2-5(8(7)10)11(14)15/h1-2H,3H2,(H,12,13)

InChI Key

JDQKXSGSNQPPJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of diethyl 2-(2,3-difluoro-4-nitrophenyl)malonate and diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate from D15 (0.5 g) was heated with 11M hydrochloric acid (5 ml) at reflux overnight then evaporated to give 320 mg of the title compound (pale yellow solid) as a 1:1 mixture with 2,3-difluoro-6-nitrophenylacetic acid. M−—CO2H=172.
Name
diethyl 2-(2,3-difluoro-4-nitrophenyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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